molecular formula C5H4BrNO3 B1374748 2-Bromo-4-methyloxazole-5-carboxylic acid CAS No. 1140626-96-5

2-Bromo-4-methyloxazole-5-carboxylic acid

Cat. No. B1374748
CAS RN: 1140626-96-5
M. Wt: 205.99 g/mol
InChI Key: PSVNMFHDKLSEMC-UHFFFAOYSA-N
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Description

“2-Bromo-4-methyloxazole-5-carboxylic acid” is an organic compound . It is used in a palladium-catalyzed cross-coupling between heteroaryl carboxylic acids and aryl bromides leading to arylated heterocycles .


Molecular Structure Analysis

The molecular formula of “2-Bromo-4-methyloxazole-5-carboxylic acid” is C5H4BrNO3 . Its average mass is 222.060 Da and its monoisotopic mass is 220.914597 Da .


Physical And Chemical Properties Analysis

“2-Bromo-4-methyloxazole-5-carboxylic acid” is an off-white solid . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Synthesis and Pharmacological Applications

2-Bromo-4-methyloxazole-5-carboxylic acid has been utilized in various chemical syntheses, particularly in the field of pharmacology. For instance, it has been converted to 4methyloxazol-5-yl carboxazide, which is a key building block in the synthesis of 1,3-bis(4methyloxazol-5-yl)xanthine, a potential bronchodilator (Ray & Ghosh, 1999). Another study synthesized 2‐halogenatedphenyl benzoxazole‐5‐carboxylic acids, including bromo-substituted variants, which were screened for anti-inflammatory activity and cytotoxicity, showing significant potential in these fields (Thakral et al., 2022).

Application in Organic Synthesis

2-Bromo-4-methyloxazole-5-carboxylic acid is also a valuable compound in organic synthesis. For example, it has been used in the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate via a Pd-catalyzed amide coupling, demonstrating its versatility in creating complex organic structures (Magata et al., 2017). Another study synthesized oxazole-4-carboxylic and 3,3-dibromo-2,2-diamino acids using similar brominated compounds, highlighting their utility in creating diverse organic products (Shin et al., 1977).

Use in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is another significant application of 2-Bromo-4-methyloxazole-5-carboxylic acid. It has been involved in the creation of various heterocycles, which are important in medicinal chemistry for their diverse biological activities. For instance, a study on the synthesis of 2-oxazolone-4-carboxylates from 3-nosyloxy- and 3-bromo-2-ketoesters illustrates the compound's utility in generating functionally diverse heterocycles (Okonya et al., 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-4-methyl-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO3/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVNMFHDKLSEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742308
Record name 2-Bromo-4-methyl-1,3-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methyloxazole-5-carboxylic acid

CAS RN

1140626-96-5
Record name 2-Bromo-4-methyl-1,3-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-methyl-1,3-oxazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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